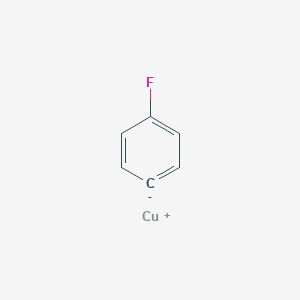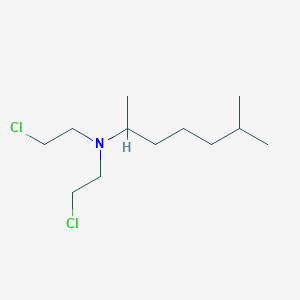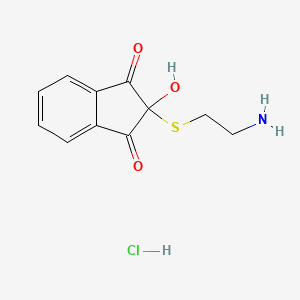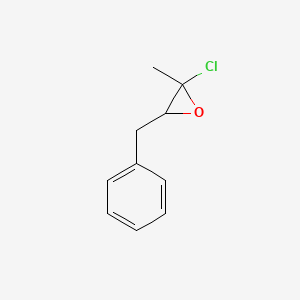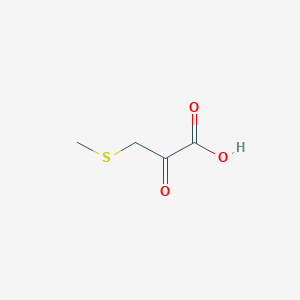
3-(Methylsulfanyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-2-oxopropanoic acid is an organic compound with the molecular formula C4H6O3S It is a derivative of propanoic acid, where a methylsulfanyl group is attached to the third carbon and a keto group is attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of methylsulfanyl acetic acid with an oxidizing agent to introduce the keto group at the second carbon. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic oxidation. This process can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 3-(Methylsulfinyl)-2-oxopropanoic acid, 3-(Methylsulfonyl)-2-oxopropanoic acid.
Reduction: 3-(Methylsulfanyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Methylsulfanyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The presence of the methylsulfanyl and keto groups allows for unique interactions with proteins and other biomolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a keto group.
3-(Methylsulfinyl)propanoic acid: Oxidized form with a sulfoxide group.
3-(Methylsulfonyl)propanoic acid: Further oxidized form with a sulfone group.
Uniqueness
3-(Methylsulfanyl)-2-oxopropanoic acid is unique due to the presence of both a methylsulfanyl group and a keto group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
18542-43-3 |
|---|---|
分子式 |
C4H6O3S |
分子量 |
134.16 g/mol |
IUPAC 名称 |
3-methylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
InChI 键 |
ASZYUMDOLKFVGW-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


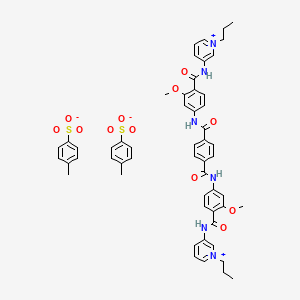
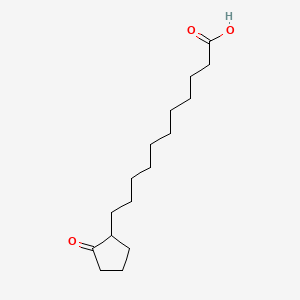

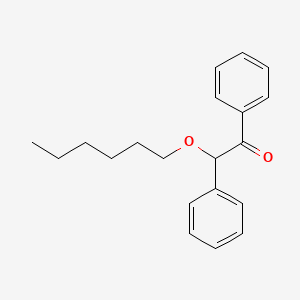
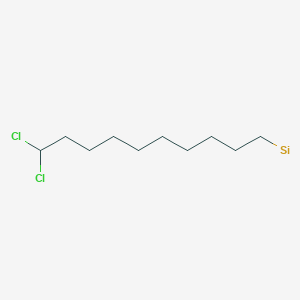
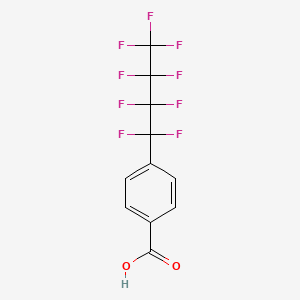
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
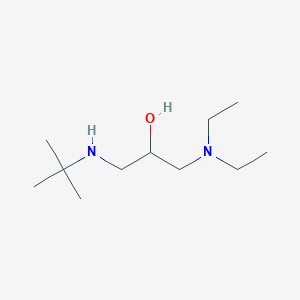
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
